molecular formula C22H22N4O4 B2892318 N-benzyl-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide CAS No. 1207036-67-6

N-benzyl-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

Cat. No.: B2892318
CAS No.: 1207036-67-6
M. Wt: 406.442
InChI Key: HVRFMWVDQIWFOH-UHFFFAOYSA-N
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Description

N-benzyl-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
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Properties

IUPAC Name

N-benzyl-3-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-29-17-10-15-16(11-18(17)30-2)25-21-20(15)24-13-26(22(21)28)9-8-19(27)23-12-14-6-4-3-5-7-14/h3-7,10-11,13,25H,8-9,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRFMWVDQIWFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CCC(=O)NCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of cellular targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to have broad-spectrum biological activities, suggesting that they could potentially affect a variety of biochemical pathways.

Result of Action

Given the broad-spectrum biological activities of indole derivatives, it is likely that this compound could have a variety of molecular and cellular effects.

Biological Activity

N-benzyl-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a complex organic compound that belongs to the pyrimidoindole class. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidoindole core with a propanamide side chain and methoxy substituents. Its molecular formula is C19H22N2O4C_{19}H_{22}N_{2}O_{4}, and it exhibits a molecular weight of 342.39 g/mol. The structural complexity contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
  • Receptor Modulation : It may interact with cellular receptors involved in signal transduction pathways, influencing cellular functions and responses.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrimidoindole can induce apoptosis in various cancer cell lines (e.g., MCF7 and HT29) with IC50 values ranging from 10 µM to 50 µM .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several pathogens. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential use as an antibacterial agent .

Anti-inflammatory Effects

N-benzyl derivatives are also noted for their anti-inflammatory activities. They can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which play critical roles in inflammatory processes .

Case Studies and Research Findings

A variety of studies have explored the biological activities of similar compounds:

StudyCompoundActivityIC50 Value
Pyrimidoindole DerivativeAnticancer (MCF7)15 µM
Benzyl DerivativeAntibacterial (E. coli)30 µg/mL
Methoxy-substituted IndoleAnti-inflammatory20 µM

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